
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiepin ring, which is a seven-membered ring containing a sulfur atom, and is substituted with tert-butyl and methyl groups. The presence of these bulky substituents can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium typically involves the following steps:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions. Common reagents for these reactions include tert-butyl chloride and methyl iodide, often in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Quaternization: The final step involves the quaternization of the thiepin ring to form the 1-ium ion. This can be achieved using methyl iodide or other alkylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly under acidic or basic conditions. Reagents like halogens or alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiepin derivatives.
科学研究应用
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Utilized as a building block in organic synthesis.
Uniqueness
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium stands out due to its thiepin ring structure, which imparts unique chemical and biological properties
属性
CAS 编号 |
92599-99-0 |
|---|---|
分子式 |
C16H27S+ |
分子量 |
251.5 g/mol |
IUPAC 名称 |
2,7-ditert-butyl-4,5-dimethyl-4H-thiepin-1-ium |
InChI |
InChI=1S/C16H27S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-11H,1-8H3/q+1 |
InChI 键 |
MJGYWTGZCQXMJA-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C([S+]=C(C=C1C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
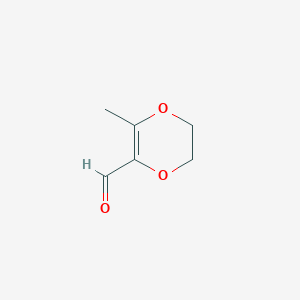
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
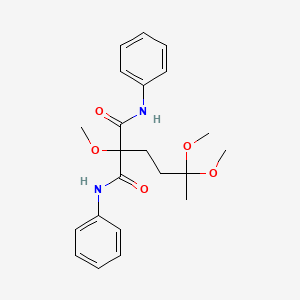

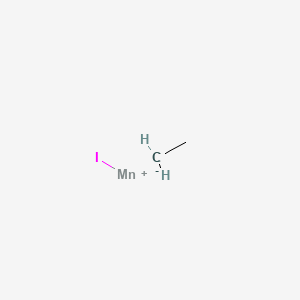
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
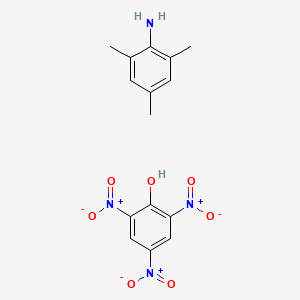
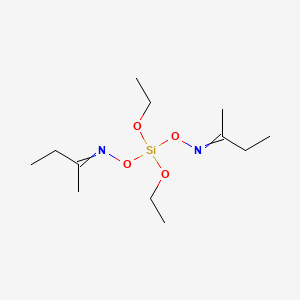
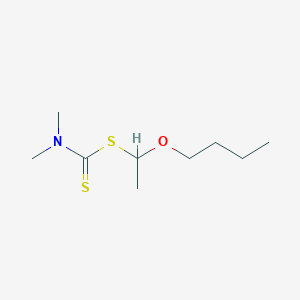

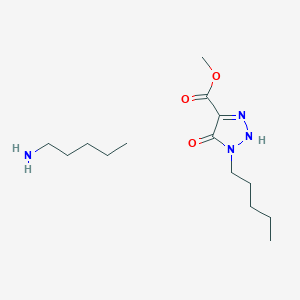
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
